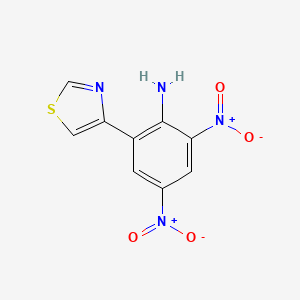
2,4-Dinitro-6-(4-thiazolyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dinitro-6-(4-thiazolyl)aniline is a chemical compound that belongs to the class of dinitroanilines These compounds are characterized by the presence of two nitro groups attached to an aniline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,4-Dinitro-6-(4-thiazolyl)aniline can be synthesized through several methods. One common approach involves the reaction of 1-chloro-2,4-dinitrobenzene with ammonia, which results in the formation of 2,4-dinitroaniline
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as nitration, amination, and cyclization, followed by purification techniques like recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dinitro-6-(4-thiazolyl)aniline undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups or the thiazole ring can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of dinitro derivatives with additional oxygen-containing functional groups.
Reduction: Formation of diamino derivatives.
Substitution: Formation of substituted aniline or thiazole derivatives.
Aplicaciones Científicas De Investigación
2,4-Dinitro-6-(4-thiazolyl)aniline has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Mecanismo De Acción
The mechanism of action of 2,4-Dinitro-6-(4-thiazolyl)aniline involves its interaction with specific molecular targets. The nitro groups and thiazole ring play a crucial role in its biological activity. For instance, dinitroanilines are known to inhibit microtubule formation by targeting tubulin proteins, which can disrupt cell division in plants and microorganisms . This mechanism is particularly relevant in its use as a herbicide and antimicrobial agent.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dinitroaniline: Lacks the thiazole ring, making it less versatile in terms of biological activity.
2,6-Dinitroaniline: Another isomer with different positioning of nitro groups, affecting its chemical reactivity and applications.
2,4,6-Trinitroaniline: Contains an additional nitro group, which can enhance its explosive properties but may reduce its specificity in biological applications.
Uniqueness
2,4-Dinitro-6-(4-thiazolyl)aniline is unique due to the presence of both nitro groups and a thiazole ring. This combination provides a balance of chemical reactivity and biological activity, making it suitable for a wide range of applications in research and industry.
Propiedades
Fórmula molecular |
C9H6N4O4S |
|---|---|
Peso molecular |
266.24 g/mol |
Nombre IUPAC |
2,4-dinitro-6-(1,3-thiazol-4-yl)aniline |
InChI |
InChI=1S/C9H6N4O4S/c10-9-6(7-3-18-4-11-7)1-5(12(14)15)2-8(9)13(16)17/h1-4H,10H2 |
Clave InChI |
PHHGRXKLDHBJPA-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1C2=CSC=N2)N)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3aR,4S,5R,6aS)-4-[[(tert-Butyldimethylsilyl)oxy]methyl]-5-[(tetrahydro-2H-pyran-2-yl)oxy]hexahydro-2H-cyclopenta[b]furan-2-ol](/img/structure/B13686526.png)
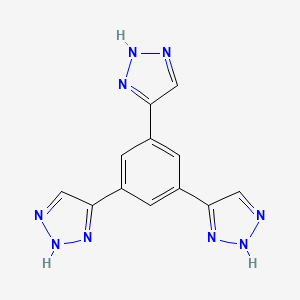

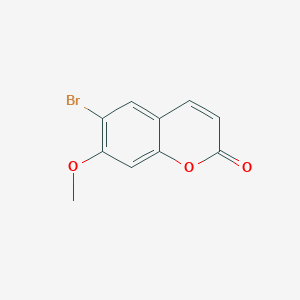
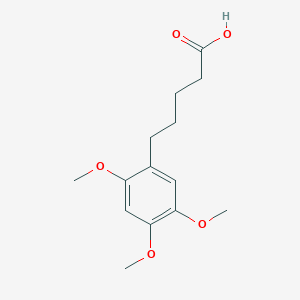
![Ethyl 1H-Imidazo[4,5-c][1,2,5]oxadiazole-5-carboxylate](/img/structure/B13686542.png)
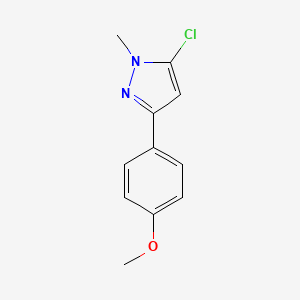

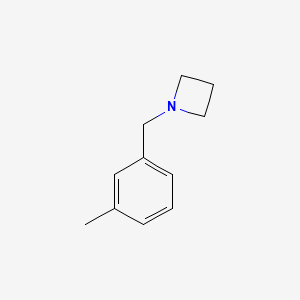
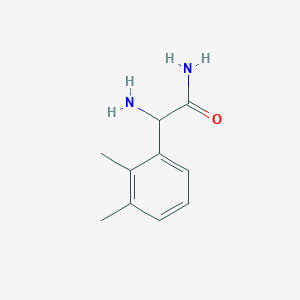


![2-Bromo-1-[3-chloro-4-(trifluoromethoxy)phenyl]ethanone](/img/structure/B13686574.png)
